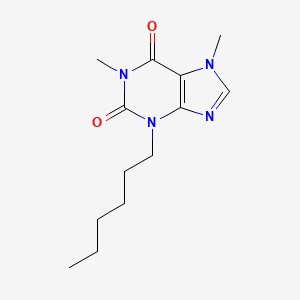
3-Hexyl-1,7-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexyl-1,7-dimethylpurine-2,6-dione is a chemical compound with the molecular formula C13H20N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a hexyl group attached to the purine ring, and it has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-1,7-dimethylpurine-2,6-dione typically involves the alkylation of 1,7-dimethylxanthine with a hexyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Hexyl-1,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The hexyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Hexyl-1,7-dimethylpurine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 3-Hexyl-1,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: A similar compound with the molecular formula C7H8N4O2, known for its use in treating respiratory diseases.
Caffeine: Another related compound, widely known for its stimulant effects.
Theobromine: Found in cocoa and chocolate, with similar structural features.
Uniqueness
3-Hexyl-1,7-dimethylpurine-2,6-dione is unique due to the presence of the hexyl group, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
7499-85-6 |
|---|---|
Fórmula molecular |
C13H20N4O2 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
3-hexyl-1,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H20N4O2/c1-4-5-6-7-8-17-11-10(15(2)9-14-11)12(18)16(3)13(17)19/h9H,4-8H2,1-3H3 |
Clave InChI |
MYNYSQNOJCYJTR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1C2=C(C(=O)N(C1=O)C)N(C=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



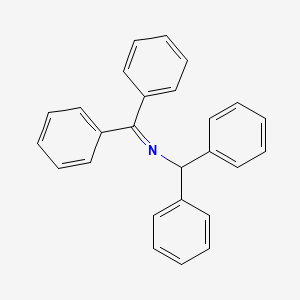
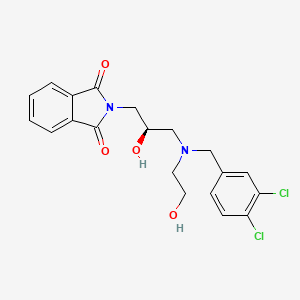

![N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,3-dimethyl-aniline](/img/structure/B14008167.png)

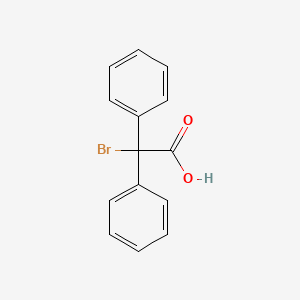
![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14008174.png)

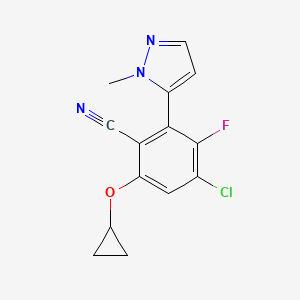

![2-[(2-Methoxy-2-phenylethyl)amino]ethanol](/img/structure/B14008193.png)
![[(4-Cyanophenyl)methylideneamino]thiourea](/img/structure/B14008200.png)
![3-[[4-[[2-Sulfanylidene-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-3-yl]methyl]piperazin-1-yl]methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B14008206.png)
